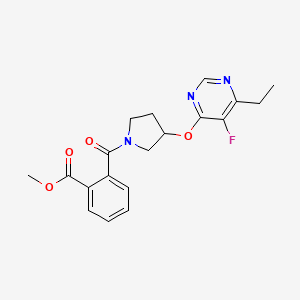

Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate

Descripción

Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate is a heterocyclic ester featuring a fluorinated pyrimidine core linked via a pyrrolidine-carbonyl bridge to a benzoate moiety. Its design incorporates strategic substitutions (ethyl, fluorine) to optimize electronic, steric, and pharmacokinetic properties. This article compares its structure, synthesis, and inferred biological activity with analogous compounds reported in the literature.

Propiedades

IUPAC Name |

methyl 2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O4/c1-3-15-16(20)17(22-11-21-15)27-12-8-9-23(10-12)18(24)13-6-4-5-7-14(13)19(25)26-2/h4-7,11-12H,3,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMWBXMSAGFHJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate typically involves multiple steps:

-

Formation of the Pyrimidine Moiety: : The synthesis begins with the preparation of 6-ethyl-5-fluoropyrimidin-4-ol. This can be achieved through the fluorination of 6-ethylpyrimidin-4-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

-

Pyrrolidine Ring Formation: : The next step involves the formation of the pyrrolidine ring. This can be synthesized by reacting an appropriate amine with a carbonyl compound under reductive amination conditions.

-

Coupling Reactions: : The pyrimidine and pyrrolidine intermediates are then coupled using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

-

Esterification: : Finally, the benzoate ester is introduced through an esterification reaction, typically using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Alcohol derivatives of the carbonyl group.

Substitution: Various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

Biologically, the compound may serve as a probe for studying enzyme interactions, particularly those involving pyrimidine metabolism. Its fluorinated pyrimidine

Actividad Biológica

Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate (CAS Number: 2034494-75-0) is a complex organic compound that has garnered attention for its potential biological activities. The structure includes a benzoate ester linked to a pyrrolidine ring, which is further connected to a fluorinated pyrimidine moiety. These functional groups suggest unique chemical and biological properties that could be harnessed in various therapeutic applications.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 373.4 g/mol. The presence of the fluorinated pyrimidine moiety enhances its potential as an antitumor agent and in other therapeutic areas.

Biological Activity Overview

The biological activity of Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate has been explored in various studies, focusing primarily on its antitumor properties and mechanism of action.

Antitumor Activity

Research indicates that compounds similar to Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate exhibit significant antitumor activity. For instance, studies on related fluorinated pyrimidines have shown effective inhibition of tumor growth in various cancer cell lines, including leukemia and solid tumors.

Table 1: Antitumor Efficacy of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Compound A | SJSA-1 (osteosarcoma) | 0.06 | Significant tumor regression observed |

| Compound B | L1210 (leukemia) | 0.01 | High potency against leukemia cells |

| Methyl Compound | Various | 0.05 | Moderate efficacy, further studies needed |

The proposed mechanism of action for Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate involves the inhibition of key enzymes involved in cell proliferation and survival pathways. This includes the modulation of p53 activity, leading to apoptosis in cancer cells.

Case Studies

A notable study demonstrated the efficacy of a structurally similar compound in vivo, where administration led to significant tumor growth inhibition in xenograft models. The compound was shown to activate p53 pathways, inducing apoptosis as evidenced by PARP cleavage assays.

Table 2: In Vivo Antitumor Activity

| Study Reference | Compound Tested | Dose (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| Study 1 | Methyl Compound | 100 | 86% |

| Study 2 | Related Fluorinated Pyrimidine | 50 | 74% |

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate. Preliminary data suggest favorable pharmacokinetic profiles with moderate half-lives and bioavailability.

Table 3: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Half-life | ~6 hours |

| Bioavailability | ~45% |

| Metabolism | Hepatic |

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

The target compound’s structure is defined by three key regions:

Fluoropyrimidine Core : A 6-ethyl-5-fluoropyrimidin-4-yl group, where fluorine enhances electronegativity and metabolic stability.

Methyl Benzoate Ester : Aromatic ester group common in prodrugs or bioactive molecules.

Key Analogs and Structural Differences:

a. Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate ( )

- Core : Benzoate ester.

- Substituents : Allyl ether with p-tolyloxy group (lacks heterocyclic pyrimidine).

- Synthesis Yield : 89% (high efficiency via coupling of O-VBX1a and methyl 2-hydroxybenzoate).

- Key Difference : Simpler allyl ether linkage vs. the target’s fluoropyrimidine-pyrrolidine system.

b. Haloxyfop-methyl ( )

- Core: Phenoxy-propionate ester.

- Substituents : 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy group.

- Biological Use : Herbicide (acetyl-CoA carboxylase inhibitor).

- Key Difference: Pyridine ring with chloro/trifluoromethyl groups vs. fluoropyrimidine; rigid phenoxy-propionate vs. flexible pyrrolidine linker.

c. Diclofop-methyl ( )

- Core: Phenoxy-propionate ester.

- Substituents: 2,4-dichlorophenoxy group.

- Biological Use : Herbicide.

- Key Difference: Dichlorophenoxy group vs. ethyl-fluoropyrimidine; lacks nitrogen-rich heterocycles.

Physicochemical Properties (Inferred)

Q & A

Q. Yield Optimization :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Catalyst : Potassium carbonate acts as both base and mild catalyst for SNAr reactions .

- Temperature Control : Elevated temperatures (150°C) are critical for overcoming steric hindrance in pyrrolidine coupling.

Which advanced analytical techniques are recommended for structural elucidation and purity assessment of this compound?

Q. Methodological Answer :

- X-Ray Crystallography : Use SHELXL for refining crystal structures, particularly for resolving stereochemistry and confirming the fluoropyrimidine-pyrrolidine linkage. High-resolution data (>1.0 Å) is essential for accurate refinement .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify substituent positions. For example, fluoropyrimidine protons appear as distinct doublets (δ 8.2–8.5 ppm), while pyrrolidine carbons resonate at δ 45–55 ppm .

- HPLC-PDA/MS : Employ a C18 column with ammonium acetate buffer (pH 6.5) and gradient elution (acetonitrile/water) to assess purity (>95%) and detect trace impurities .

How can researchers design experiments to evaluate the environmental persistence and degradation pathways of this compound?

Q. Methodological Answer :

- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C to simulate aquatic environments. Monitor degradation via LC-MS and identify hydrolytic products (e.g., benzoic acid derivatives) .

- Photolysis Experiments : Expose to UV light (λ = 254–365 nm) to assess photodegradation kinetics. Fluorinated pyrimidines often exhibit resistance to photolytic cleavage, but ester groups may hydrolyze .

- Soil Sorption Tests : Use batch equilibrium methods with varying soil types (e.g., loam, clay) to determine Kd (sorption coefficient). High logP values (>3) suggest strong soil binding .

What strategies are effective in resolving contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

Q. Methodological Answer :

- Dynamic NMR Analysis : If X-ray data conflicts with NMR peak splitting, conduct variable-temperature NMR to detect conformational flexibility (e.g., pyrrolidine ring puckering) .

- DFT Calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to validate ambiguous assignments .

- Twinned Crystallography : For ambiguous X-ray results (e.g., pseudo-symmetry), use SHELXD/SHELXE to deconvolute twinned datasets and refine occupancy ratios .

How can researchers optimize bioactivity assays to assess the compound’s interaction with biological targets?

Q. Methodological Answer :

- Target Selection : Prioritize kinases or fluoropyrimidine-binding enzymes (e.g., thymidylate synthase) based on structural analogs .

- Inhibitory Assays : Use fluorescence polarization (FP) or TR-FRET assays with recombinant proteins. Include positive controls (e.g., 5-fluorouracil) to benchmark activity .

- Cellular Uptake Studies : Radiolabel the methyl ester group (³H or ¹⁴C) or use fluorescent probes (e.g., BODIPY derivatives) to track intracellular distribution .

What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

Q. Methodological Answer :

- ADME Prediction : Use SwissADME or ADMETlab to estimate logP (≈2.8), aqueous solubility (≈0.1 mg/mL), and blood-brain barrier permeability. The fluoropyrimidine group may reduce metabolic clearance .

- Molecular Docking : AutoDock Vina or Glide to simulate binding to target proteins (e.g., EGFR kinase). Focus on hydrogen bonding with the pyrrolidine carbonyl and hydrophobic interactions with the ethyl-fluoropyrimidine moiety .

How should researchers address discrepancies in reported synthetic yields across literature studies?

Q. Methodological Answer :

- Critical Parameter Analysis : Compare solvent purity (anhydrous DMF vs. technical grade), catalyst batch variability, and heating methods (microwave vs. oil bath) .

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction termination points .

- Reproducibility Protocols : Standardize workup procedures (e.g., ethyl acetate extraction volumes, drying agents) to minimize yield loss during purification .

What methodologies are recommended for assessing the compound’s stability under storage conditions?

Q. Methodological Answer :

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B conditions) for 4–8 weeks. Analyze degradation products via UPLC-QTOF-MS .

- Long-Term Stability : Store at -20°C in amber vials under argon. Conduct monthly assays for 12 months to establish shelf-life. Ester hydrolysis is the primary degradation pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.